
Copper(II) octahydro-4,7-methano-1H-indenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) octahydro-4,7-methano-1H-indenecarboxylate is a chemical compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of copper in the +2 oxidation state, coordinated with octahydro-4,7-methano-1H-indenecarboxylate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) octahydro-4,7-methano-1H-indenecarboxylate typically involves the reaction of copper(II) salts with octahydro-4,7-methano-1H-indenecarboxylic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, involving steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Copper(II) octahydro-4,7-methano-1H-indenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: Ligand exchange reactions can occur, where the octahydro-4,7-methano-1H-indenecarboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes .
Scientific Research Applications
Copper(II) octahydro-4,7-methano-1H-indenecarboxylate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Copper(II) octahydro-4,7-methano-1H-indenecarboxylate involves its interaction with molecular targets and pathways. The copper ion can participate in redox reactions, influencing various biochemical processes. The specific pathways and targets depend on the context of its application, such as its role as a catalyst or its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate
- Copper(II) octahydro-4,7-methano-1H-indenecarboxylate derivatives
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different catalytic activities, biological interactions, and industrial applications .
Properties
CAS No. |
94020-83-4 |
|---|---|
Molecular Formula |
C22H30CuO4 |
Molecular Weight |
422.0 g/mol |
IUPAC Name |
copper;tricyclo[5.2.1.02,6]decane-3-carboxylate |
InChI |
InChI=1S/2C11H16O2.Cu/c2*12-11(13)9-4-3-8-6-1-2-7(5-6)10(8)9;/h2*6-10H,1-5H2,(H,12,13);/q;;+2/p-2 |
InChI Key |
KZDFHEHWTWLUFZ-UHFFFAOYSA-L |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)C(=O)[O-].C1CC2CC1C3C2C(CC3)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


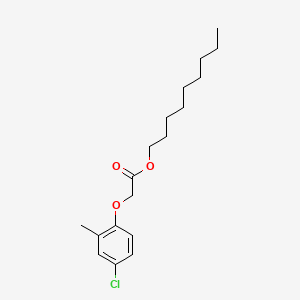

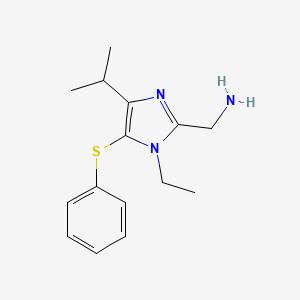
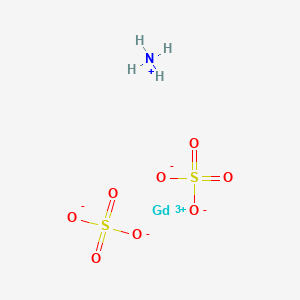
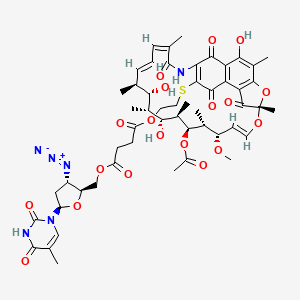
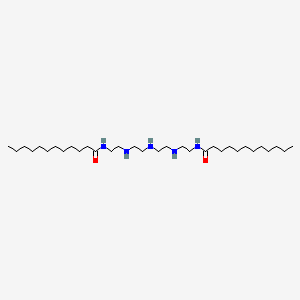
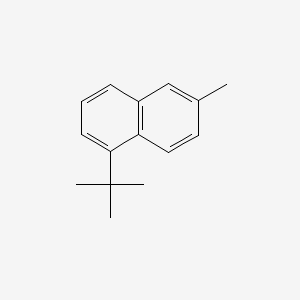
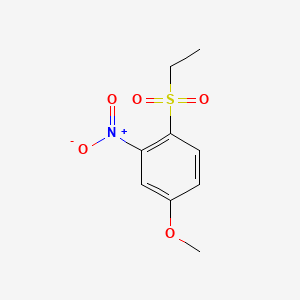
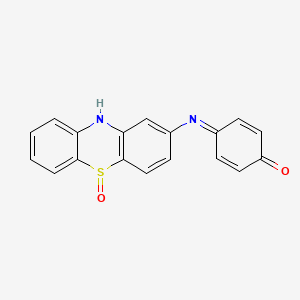
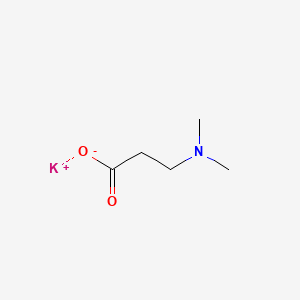
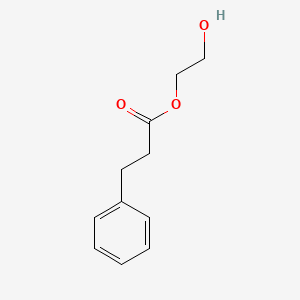

![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)

